![molecular formula C12H22ClNO2 B1397337 2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride CAS No. 1219972-52-7](/img/structure/B1397337.png)
2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride
Overview
Description
“2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride” is a versatile chemical compound utilized in various scientific research. It has a CAS number of 1219972-52-7 and an MDL number of MFCD13559821 .
Molecular Structure Analysis
The molecular formula of “2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride” is C12H22ClNO2 . The molecular weight is 247.76 g/mol .Scientific Research Applications
Anticancer Agent Synthesis
A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. These synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole showed potential as anticancer agents, but further in vivo studies are needed for therapeutic confirmation (Rehman et al., 2018).
Vasodilation Properties
Compounds incorporating 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates, synthesized via a reaction involving piperidine, demonstrated considerable vasodilation properties. This suggests potential applications in cardiovascular therapies (Girgis et al., 2008).
Synthesis of Piperidines
A novel synthesis method involving 2-alkoxy-1,1-cyclobutane diesters, which are donor-acceptor cyclobutanes, was developed. This process is catalyzed by Ytterbium triflate and used to form piperidines with high trans stereoselectivity, indicating potential applications in organic synthesis (Moustafa & Pagenkopf, 2010).
Cognitive Disorder Treatment
A study identified H3 antagonists, such as 1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine hydrochloride, which increase the release of brain histamine, acetylcholine, noradrenaline, and dopamine. These neurotransmitters modulate cognitive processes, suggesting the potential of these compounds in treating cognitive disorders like Alzheimer's disease (Brioni et al., 2011).
BNCT Agent Synthesis
A unique synthesis of 1-amino-3-[2-(1,7-dicarba-closo-dodecaboran(12)-1-yl)ethyl]cyclobutanecarboxylic acid, a potential BNCT (Boron Neutron Capture Therapy) agent, was achieved. This process involves a monoalkylation step and suggests applications in cancer therapy (Srivastava, Singhaus, & Kabalka, 1997).
Antimicrobial Activities
A study synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for microbial activities, demonstrating moderate antimicrobial activities. This indicates potential use in developing new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).
properties
IUPAC Name |
2-piperidin-3-ylethyl cyclobutanecarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(11-4-1-5-11)15-8-6-10-3-2-7-13-9-10;/h10-11,13H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCCDQUIYSTXBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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